

A Technical Guide to (Rac)-Valsartan-d9 for Research Applications

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Compound of Interest

Compound Name: (Rac)-Valsartan-d9

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability and applications of **(Rac)-Valsartan-d9**, a deuterated internal standard essential for the accurate quantification of Valsartan in preclinical and clinical research. This document details commercially available sources, their specifications, and standardized experimental protocols for its use in bioanalytical assays.

Commercial Suppliers and Product Specifications

(Rac)-Valsartan-d9 is available from several reputable suppliers catering to the research and pharmaceutical industries. The choice of supplier may depend on factors such as purity, isotopic enrichment, available quantities, and the provision of a comprehensive certificate of analysis. The following table summarizes the product specifications from prominent vendors.

Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Notes
Veeprho	rac-Valsartan-D9	N/A	$C_{24}H_{20}D_9N_5O_3$	444.58	High Purity	Meets USP, EMA, JP, and BP standards; suitable for ANDA and NDA applications. [1]
Clinivex	rac-Valsartan-d9	1089736-73-1 (S-Isomer)	$C_{24}H_{20}D_9N_5O_3$	444.58	Not Specified	Available in 10mg, 25mg, 50mg, 100mg units. [2]
MedChem Express	(Rac)-Valsartan-d9	HY-18204S3 (Cat. No.)	Not Specified	Not Specified	Not Specified	Labeled as a deuterium-labeled Valsartan for research. [3]
LGC Standards	Valsartan-d9 (Major)	1089736-73-1	$C_{24}H_{20}D_9N_5O_3$	444.57	>95% (HPLC)	Stored at -20°C. [4]
Axios Research	rac-Valsartan-d9	1089736-73-1	Not Specified	Not Specified	High Purity	Intended for analytical purposes as a reference

standard.

[5]

Experimental Protocol: Quantification of Valsartan in Plasma using (Rac)-Valsartan-d9 by LC-MS/MS

The following protocol outlines a typical bioanalytical method for the quantification of Valsartan in plasma samples, employing **(Rac)-Valsartan-d9** as an internal standard. This method is crucial for pharmacokinetic and bioequivalence studies.[6][7]

Preparation of Stock and Working Solutions

- Valsartan Stock Solution (1 mg/mL): Accurately weigh and dissolve Valsartan in a suitable solvent such as methanol or a mixture of methanol and water.
- **(Rac)-Valsartan-d9** Internal Standard (IS) Stock Solution (1 mg/mL): Prepare in the same manner as the Valsartan stock solution.
- Working Standard Solutions: Prepare serial dilutions of the Valsartan stock solution with a suitable solvent (e.g., 50:50 methanol:water) to create calibration standards.
- Internal Standard Working Solution (e.g., 20 µg/mL): Dilute the IS stock solution in 50% (vol/vol) methanol.[6]

Sample Preparation (Protein Precipitation)

- To 100 µL of plasma sample, calibration standard, or quality control sample in a microcentrifuge tube, add 10 µL of the **(Rac)-Valsartan-d9** internal standard working solution (20 µg/mL).[6]
- Vortex the mixture briefly.
- Add 200 µL of cold acetonitrile to precipitate proteins and vortex for 10 seconds.[6]
- Centrifuge the mixture at 15,000 rpm for 3 minutes at 4°C.[6]
- Transfer the supernatant to an autosampler vial.

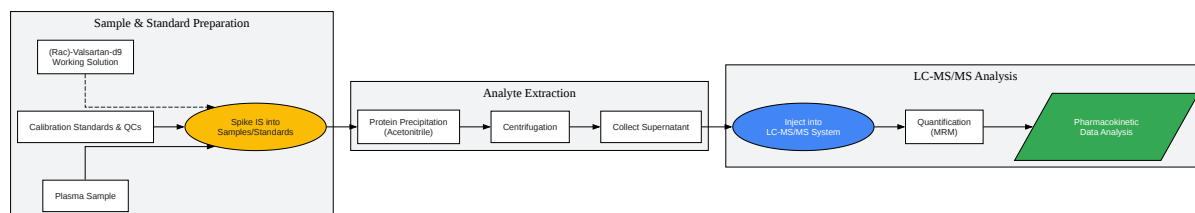
- Inject an aliquot (e.g., 20 μ L) into the LC-MS/MS system.[6]

LC-MS/MS Conditions

- Liquid Chromatography (LC):
 - Column: A C18 column, such as an ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 μ m), is commonly used.[6]
 - Mobile Phase A: 0.1% formic acid in water or 5 mM ammonium acetate in water with 1.0% formic acid.[6]
 - Mobile Phase B: 0.1% formic acid in acetonitrile.[6]
 - Flow Rate: 0.600 mL/min.[6]
 - Gradient Elution: A typical gradient starts at 40% B, increases linearly to 55% B, then to 90% B, and finally returns to the initial conditions.[6]
 - Column Temperature: 40°C.[6]
- Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[6][7]
 - Detection Mode: Multiple Reaction Monitoring (MRM).[6]
 - MRM Transitions:
 - Valsartan: m/z 436.2 \rightarrow 235.2[6]
 - (Rac)-Valsartan-d9: m/z 445.2 \rightarrow 235.2[6] or m/z 445.3 \rightarrow 235.1[7]

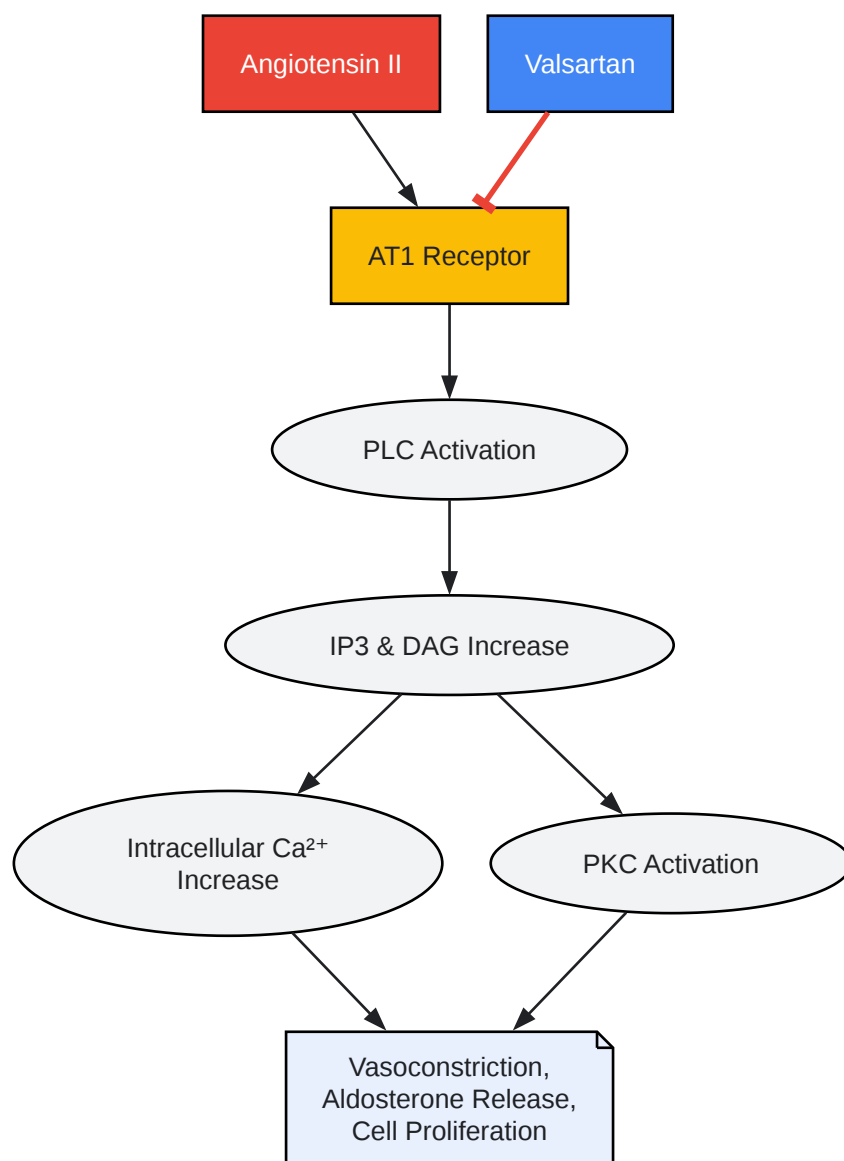
Experimental Workflow and Signaling Pathway Diagrams

To visually represent the logical flow of experiments and the underlying biological context, the following diagrams are provided in the DOT language for Graphviz.



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Caption: Bioanalytical workflow for Valsartan quantification.



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Caption: Valsartan's mechanism of action via AT1 receptor blockade.

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